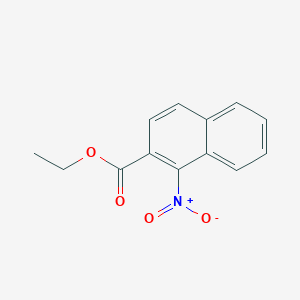

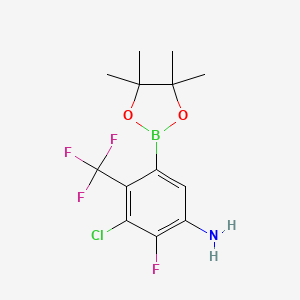

5-Amino-3-chloro-4-fluoro-2-(trifluoromethyl)phenylboronic Acid Pinacol Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not associated with any particular chemical structure or properties, and therefore, it does not have a defined set of characteristics, preparation methods, chemical reactions, scientific applications, mechanism of action, or comparisons with similar compounds.

Métodos De Preparación

Since “N/A” is not an actual chemical compound, there are no synthetic routes, reaction conditions, or industrial production methods associated with it. In scientific contexts, “N/A” is used to denote the absence of data or relevance, rather than a specific chemical entity.

Análisis De Reacciones Químicas

As “N/A” does not correspond to a real chemical compound, it does not undergo any chemical reactions such as oxidation, reduction, or substitution. There are no common reagents, conditions, or major products associated with “N/A” because it is not a tangible substance.

Aplicaciones Científicas De Investigación

The term “N/A” is used in scientific research to indicate that certain information is not available or not applicable. It does not have any scientific research applications in chemistry, biology, medicine, or industry because it is not a real compound. Instead, it serves as a placeholder in data fields where information is missing or irrelevant.

Mecanismo De Acción

Since “N/A” is not a real compound, it does not have a mechanism of action, molecular targets, or pathways involved. It is simply a notation used to indicate the absence of specific information.

Comparación Con Compuestos Similares

There are no similar compounds to “N/A” because it is not an actual chemical entity. It is a term used to denote the lack of available data or applicability in a given context. Therefore, it cannot be compared with other compounds or listed alongside similar substances.

Propiedades

Fórmula molecular |

C13H15BClF4NO2 |

|---|---|

Peso molecular |

339.52 g/mol |

Nombre IUPAC |

3-chloro-2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline |

InChI |

InChI=1S/C13H15BClF4NO2/c1-11(2)12(3,4)22-14(21-11)6-5-7(20)10(16)9(15)8(6)13(17,18)19/h5H,20H2,1-4H3 |

Clave InChI |

CTXTWSUUUMLNBI-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2C(F)(F)F)Cl)F)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Boc-2,6-diazaspiro[3.4]octan-8-one O-methyl Oxime Succinate](/img/structure/B13676942.png)

![6-Bromo-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13676943.png)

![5-Boc-hexahydro-1H-pyrrolo[3,4-c]pyridin-3(2H)-one](/img/structure/B13676952.png)

![3-Cyclopropyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13676959.png)

![(S)-2,3-Dihydrobenzo[b][1,4]dioxine-2-carbaldehyde](/img/structure/B13676972.png)

![Ethyl 4-[5-(Dimethylamino)-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl]piperidine-1-carboxylate](/img/structure/B13676985.png)

![7-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13677000.png)

![1-[2-(Methoxymethoxy)ethyl]-2-(trifluoromethyl)benzene](/img/structure/B13677010.png)